molecular formula C21H27NO4S2 B2911408 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1797535-84-2

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2911408
CAS No.: 1797535-84-2
M. Wt: 421.57
InChI Key: BRDOWYHHONCIAR-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core with methoxy, dimethyl, and phenylthio substituents, making it a unique molecule for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the methoxy and dimethyl groups, and the attachment of the phenylthio-tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenylthio groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy and phenylthio groups can modulate the compound’s binding affinity and specificity. The tetrahydropyran moiety may also play a role in the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the phenylthio-tetrahydropyran moiety.

    4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group.

    2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Lacks the dimethyl groups.

Uniqueness

The unique combination of functional groups in 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide gives it distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-16-13-19(25-3)20(14-17(16)2)28(23,24)22-15-21(9-11-26-12-10-21)27-18-7-5-4-6-8-18/h4-8,13-14,22H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDOWYHHONCIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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